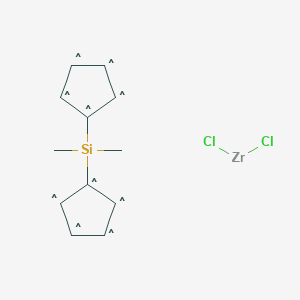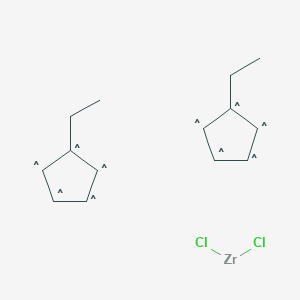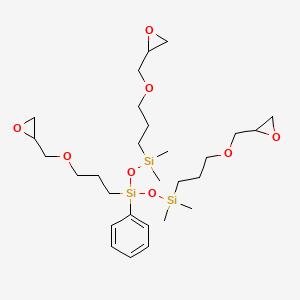
Tris(glycidoxypropyldimethylsiloxy)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(glycidoxypropyldimethylsiloxy)phenylsilane is an organosilane compound with the molecular formula C30H56O9Si4. It is known for its unique structure, which includes three glycidoxypropyl groups attached to a phenylsilane core. This compound is primarily used in various industrial and research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(glycidoxypropyldimethylsiloxy)phenylsilane is synthesized through a multi-step process involving the reaction of phenyltrichlorosilane with glycidoxypropyltrimethoxysilane. The reaction typically occurs in the presence of a catalyst, such as a platinum-based compound, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tris(glycidoxypropyldimethylsiloxy)phenylsilane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The glycidoxy groups can undergo ring-opening reactions with nucleophiles, such as amines and alcohols.
Hydrolysis and Condensation: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in ring-opening reactions.
Catalysts: Platinum-based catalysts are often used in the synthesis process
Major Products Formed
Epoxide Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Siloxane Networks: Hydrolysis and condensation reactions lead to the formation of siloxane networks, which are essential in creating durable coatings and adhesives
Scientific Research Applications
Tris(glycidoxypropyldimethylsiloxy)phenylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris(glycidoxypropyldimethylsiloxy)phenylsilane involves the interaction of its glycidoxy groups with various substrates. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is crucial for its role as a crosslinking agent and in surface modification .
Comparison with Similar Compounds
Similar Compounds
Glycidoxypropyltrimethoxysilane: Similar in structure but lacks the phenyl group, making it less hydrophobic.
Phenyltrimethoxysilane: Contains a phenyl group but lacks the glycidoxy groups, limiting its reactivity in certain applications.
Uniqueness
Tris(glycidoxypropyldimethylsiloxy)phenylsilane is unique due to its combination of glycidoxy and phenyl groups, providing both reactivity and hydrophobicity. This makes it highly versatile for various applications, from industrial coatings to biomedical research .
Properties
IUPAC Name |
bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O8Si3/c1-37(2,16-8-13-29-19-25-22-32-25)35-39(28-11-6-5-7-12-28,18-10-15-31-21-27-24-34-27)36-38(3,4)17-9-14-30-20-26-23-33-26/h5-7,11-12,25-27H,8-10,13-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNARBHBAKRUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](CCCOCC2CO2)(C3=CC=CC=C3)O[Si](C)(C)CCCOCC4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O8Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
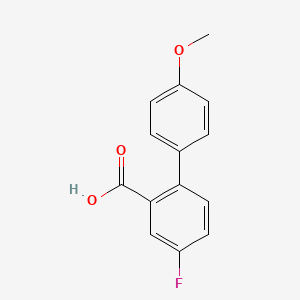
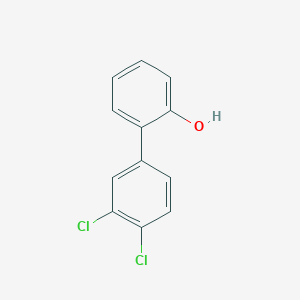

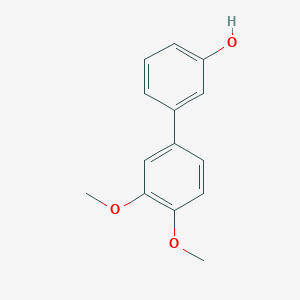
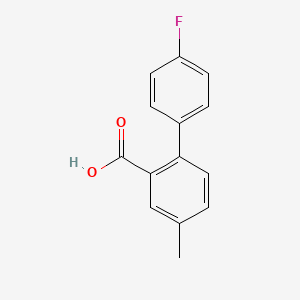
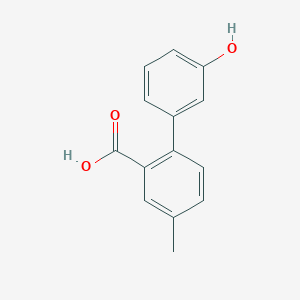
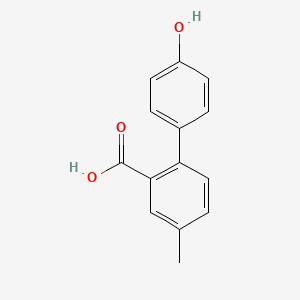
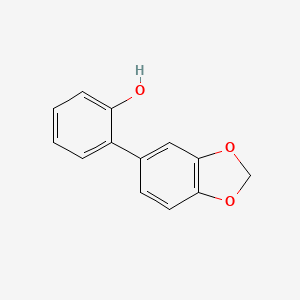
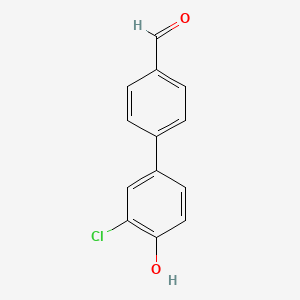
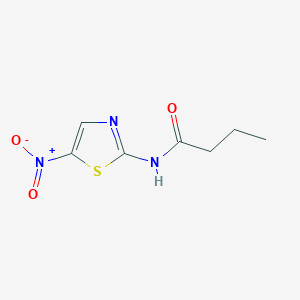
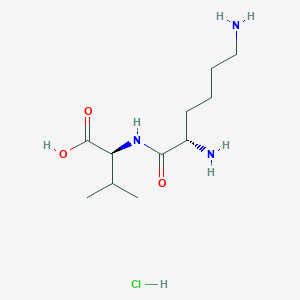
![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
